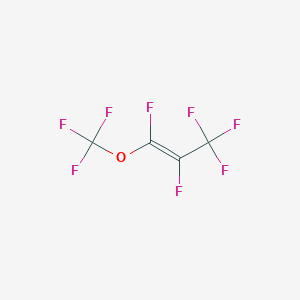

Perfluoro(1-methoxyprop-1-ene)

Description

Contextualization within Organofluorine Chemistry

These unique properties have led to the widespread application of organofluorine compounds in various industries, including pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comwikipedia.org An estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.org The development of new methods for creating C-F bonds and for introducing fluorinated groups into molecules is a major focus for chemists, as it expands the possibilities for designing novel and effective compounds. wikipedia.orgresearchgate.net

Significance of Perfluorinated Vinylic Ethers in Chemical Synthesis

Perfluorinated vinylic ethers are a class of organofluorine compounds characterized by a vinyl ether group where the hydrogen atoms on the vinyl group are replaced by fluorine atoms. These compounds are valuable monomers used in the production of fluoropolymers, which are known for their chemical resistance and thermal stability. google.com Their synthesis is a topic of ongoing research, with various methods developed to produce them efficiently. googleapis.com

The reactivity of the double bond in vinyl ethers makes them useful in a variety of organic reactions, including cycloadditions like the Diels-Alder reaction, Claisen rearrangements, and addition-elimination reactions. researchgate.net The synthesis of perfluorinated vinyl ethers can be challenging, particularly for long-chain or linear variants. googleapis.com Common preparative routes include the pyrolysis of the sodium salts of certain perfluorinated ether acids or the dehalogenation of saturated haloethers. google.comgoogleapis.com For instance, one patented process involves the fluorination of a partially fluorinated chloroethyl ether followed by dehalogenation to yield the perfluoro(alkyl vinyl ether). google.com

Overview of Research Trajectories for Perfluoro(1-methoxyprop-1-ene)

Research involving Perfluoro(1-methoxyprop-1-ene) primarily focuses on its synthesis and its application as a reactant in cycloaddition reactions to build more complex fluorinated heterocyclic structures.

One documented synthesis route for a similar compound, 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene, involves the catalytic isomerization of 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene using aluminum (III) chloride. chemicalbook.com This reaction highlights a method for selectively preparing specific isomers of fluorinated vinylic ethers.

| Synthesis of a Perfluorinated Vinylic Ether via Isomerization | |

| Starting Material | 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene. chemicalbook.com |

| Catalyst | Aluminum (III) chloride. chemicalbook.com |

| Conditions | 50°C, sealed reactor, overnight stirring. chemicalbook.com |

| Product | 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene. chemicalbook.com |

| Yield | 83%. chemicalbook.com |

A significant area of investigation for perfluorinated alkenes, a class to which Perfluoro(1-methoxyprop-1-ene) belongs, is their participation in [3+2] cycloaddition reactions. nih.gov These reactions, often involving nitrones, are a powerful tool for creating five-membered heterocyclic rings, such as isoxazolidines. nih.govrsc.org The high electrophilicity of perfluorinated alkenes makes them excellent partners in these reactions. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to explore the molecular mechanisms of these cycloadditions, determining whether they proceed through a concerted or stepwise pathway. nih.gov The presence of fluorine atoms near the reaction centers significantly influences the reaction's course and outcome. nih.gov These cycloaddition reactions are highly valued for their ability to construct complex ring systems with good stereocontrol, which is a crucial aspect in the synthesis of bioactive molecules. libretexts.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(3(7,8)9)2(6)13-4(10,11)12/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBHDWIEFOPOP-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(OC(F)(F)F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/OC(F)(F)F)\F)(\C(F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896478 | |

| Record name | (1E)-1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621181-80-3 | |

| Record name | (1E)-1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Perfluoro 1 Methoxyprop 1 Ene

Established Synthetic Routes to Perfluoro(1-methoxyprop-1-ene)

The primary established route for the synthesis of Perfluoro(1-methoxyprop-1-ene) involves the isomerization of its structural isomer, 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene.

Precursor Synthesis and Functionalization Strategies

The key precursor for the synthesis of Perfluoro(1-methoxyprop-1-ene) is 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene. While the direct synthesis of this specific precursor is not extensively detailed in publicly available literature, general methodologies for the preparation of perfluorinated vinyl ethers provide insights into potential synthetic strategies. These often involve the reaction of perfluorinated acyl fluorides with hexafluoropropylene oxide (HFPO) or the functionalization of polyfluoroalcohols.

One common strategy for forming the ether linkage in perfluorinated compounds is the reaction of an alcohol with a perfluoroolefin. For instance, the synthesis of structurally related perfluoro(alkyl vinyl ethers) can be achieved by reacting a partially fluorinated hydrocarbon precursor with hexafluoropropylene oxide. This is followed by perfluorination and subsequent pyrolysis of the resulting metal salt googleapis.comgoogle.com.

Another approach involves the direct fluorination of a hydrocarbon ether precursor. This method, however, can be aggressive and may lead to a mixture of products.

Catalytic Approaches in Synthesis, including Copper-Catalysis

Catalysis plays a pivotal role in directing the synthesis towards the desired product. In the case of Perfluoro(1-methoxyprop-1-ene), a key catalytic step is the isomerization of its precursor.

A documented method for the selective preparation of Perfluoro(1-methoxyprop-1-ene) involves the catalytic isomerization of 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene. This reaction is carried out in a sealed reactor using aluminum (III) chloride (AlCl₃) as the catalyst at a temperature of 50°C chemicalbook.com. The process yields the desired product with high selectivity.

While specific copper-catalyzed methods for the direct synthesis of Perfluoro(1-methoxyprop-1-ene) are not prominently reported, copper catalysis is employed in the broader field of fluoroalkylation. For example, copper-catalyzed C-H difluoroalkylation and perfluoroalkylation of alkenes and (hetero)arenes have been developed, demonstrating the potential of copper in forming C-C bonds with fluorinated moieties nih.gov. The use of copper powder has also been noted in the distillation process of related fluorinated ethers to prevent decomposition acs.org. Further research may explore the application of copper catalysts in the synthesis of perfluorinated vinyl ethers.

Photochemical Activation in Synthetic Pathways

Currently, there is no specific information available in the reviewed literature detailing the use of photochemical activation for the synthesis of the Perfluoro(1-methoxyprop-1-ene) monomer. Research in the area of photochemical methods for the synthesis of fluorinated compounds is ongoing, and future developments may lead to novel light-induced pathways for the preparation of this and other perfluorinated vinyl ethers.

Novel Approaches and Methodological Advancements in Perfluoro(1-methoxyprop-1-ene) Synthesis

As of the latest available information, specific novel approaches and significant methodological advancements for the synthesis of Perfluoro(1-methoxyprop-1-ene) have not been extensively reported. The primary focus remains on the catalytic isomerization of its precursor. General advancements in the synthesis of perfluorinated vinyl ethers, such as the development of new catalysts or more efficient fluorinating agents, could potentially be adapted for the synthesis of this specific compound in the future.

Synthesis of Structurally Related Perfluorinated Ethers and Alkenes

The synthetic methodologies for structurally similar perfluorinated ethers and alkenes provide a valuable context for understanding the chemistry of Perfluoro(1-methoxyprop-1-ene).

A notable example is the synthesis of Perfluoro(3-methoxypropyl vinyl ether) . This compound is prepared through a multi-step process that begins with the reaction of 3-methoxy-1-propanol (B72126) with hexafluoropropylene oxide. The resulting intermediate is then perfluorinated, likely through direct fluorination or electrochemical fluorination, to yield a perfluorinated ester or acid intermediate. This intermediate is subsequently converted to its corresponding metal salt, which is then pyrolyzed to afford the final perfluorovinyl ether product googleapis.comgoogle.com.

Another related class of compounds is perfluoroallyl ethers . The synthesis of these compounds can be achieved through various routes, including the reaction of perfluoroallyl iodide with tetrafluoroethylene (B6358150), which undergoes a thermally-induced addition to yield 5-iodoperfluoropentene, a key intermediate for further functionalization fluorine1.ru.

The synthesis of perfluoromethyl vinyl ether has been achieved by reacting perfluoro-2-methoxypropionyl fluoride (B91410) with 2-methoxypropanol in the presence of a catalyst, followed by fluorination and thermal decomposition patsnap.com.

Computational and Theoretical Chemistry of Perfluoro 1 Methoxyprop 1 Ene

Quantum Chemical Studies of Molecular Structure and Conformation

No dedicated studies on the molecular structure and conformation of Perfluoro(1-methoxyprop-1-ene) using quantum chemical methods were identified.

There are no available research findings that apply Density Functional Theory (DFT) to analyze the molecular structure, geometry, or conformational preferences of Perfluoro(1-methoxyprop-1-ene). While DFT is a common method for studying fluorinated compounds, specific calculations such as optimized geometries, vibrational frequencies, or electronic properties for this molecule have not been published.

A search for the application of semi-empirical methods, including RM1 (Recife Model 1), to study Perfluoro(1-methoxyprop-1-ene) yielded no specific results. Consequently, there are no findings to report on its molecular structure or conformation from this theoretical perspective.

Theoretical Investigations of Reaction Pathways and Transition States

No theoretical studies investigating the reaction pathways, transition states, or potential catalytic cycles involving Perfluoro(1-methoxyprop-1-ene) were found in the reviewed literature.

There is no information available regarding the use of energy derivative calculations to perform reaction coordinate analysis for any reactions involving Perfluoro(1-methoxyprop-1-ene).

No published models of catalytic cycles involving Perfluoro(1-methoxyprop-1-ene) could be located.

Intermolecular Interactions and Non-Covalent Functional Group Analysis

Specific analyses of the intermolecular interactions, such as hydrogen bonding, halogen bonding, or van der Waals forces, for Perfluoro(1-methoxyprop-1-ene) are not available. Similarly, non-covalent functional group analyses for this compound have not been reported.

Advanced Computational Methodologies, including Quantum Computing in Chemistry

The computational investigation of per- and polyfluoroalkyl substances (PFAS) is an active area of research. Advanced computational methods are crucial for understanding their environmental fate, toxicity, and potential degradation pathways. Methodologies such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are conventionally employed to calculate molecular geometries, reaction energetics, and various spectroscopic parameters.

The advent of quantum computing is poised to revolutionize this field by offering a potential pathway to overcome the limitations of classical computers in simulating complex quantum systems. Quantum algorithms like the Variational Quantum Eigensolver (VQE) are being developed to calculate the ground state energy of molecules, a fundamental property that underpins our understanding of chemical stability and reactivity.

However, a specific application of these advanced methods, particularly quantum computing, to Perfluoro(1-methoxyprop-1-ene) has not been documented in accessible research. The scientific community has yet to publish detailed studies that would provide the necessary data for a thorough computational analysis of this compound. Consequently, data tables detailing research findings from such advanced computational studies on Perfluoro(1-methoxyprop-1-ene) cannot be generated at this time.

Without dedicated computational studies, key insights into the molecule's conformational landscape, the energy barriers for its isomerization, its reactivity with atmospheric radicals, and its potential interactions with biological systems remain speculative. The generation of scientifically accurate and detailed content as per the requested outline is therefore precluded by the current lack of specific research on Perfluoro(1-methoxyprop-1-ene).

Further research initiatives are required to apply these powerful computational tools to a wider range of fluorinated compounds, including Perfluoro(1-methoxyprop-1-ene), to build a comprehensive understanding of their chemical behavior and environmental impact.

Polymerization Science and Macromolecular Applications of Perfluoro 1 Methoxyprop 1 Ene

Homopolymerization Studies of Perfluoro(1-methoxyprop-1-ene)

Detailed experimental studies on the homopolymerization of Perfluoro(1-methoxyprop-1-ene) are not readily found in publicly accessible scientific literature. However, insights can be drawn from the polymerization of other perfluorinated vinyl ethers. For instance, the homopolymerization of monomers like perfluoro-sulfonylethoxy propylene vinyl ether (PSEPVE) has been achieved through free radical polymerization. This suggests that a similar approach could potentially be employed for Perfluoro(1-methoxyprop-1-ene).

The initiation of such a polymerization would likely involve thermal or photochemical initiators to generate free radicals. The propagation would then proceed via the addition of monomer units to the growing polymer chain. Termination could occur through various mechanisms, including radical combination or disproportionation.

Table 1: Potential Homopolymerization Parameters for Perfluoro(1-methoxyprop-1-ene) (Hypothetical)

| Parameter | Potential Method/Agent | Rationale |

| Polymerization Type | Free Radical Polymerization | Common method for perfluorinated vinyl ethers. |

| Initiators | Azo compounds (e.g., AIBN), Peroxides | Standard radical initiators. |

| Solvent | Fluorinated solvents | To ensure monomer and polymer solubility. |

| Temperature | 40-80 °C | Typical range for radical polymerization. |

It is important to note that the reactivity of perfluorinated vinyl ethers can be lower than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms. This might necessitate specific initiator choices or reaction conditions to achieve significant polymerization.

Copolymerization Strategies

Copolymerization is a common strategy to tailor the properties of fluoropolymers. Incorporating Perfluoro(1-methoxyprop-1-ene) into a polymer chain with other monomers could lead to materials with a unique combination of properties.

Development of Perfluorinated Copolymers

The development of perfluorinated copolymers often involves the reaction of a perfluoroalkoxy vinyl ether with a perfluoroalkene, such as tetrafluoroethylene (B6358150) (TFE). This approach is used to produce commercially important materials like perfluoroalkoxy alkanes (PFA). These copolymers combine the chemical resistance and thermal stability of polytetrafluoroethylene (PTFE) with improved melt-processability.

Given this precedent, a likely copolymerization strategy for Perfluoro(1-methoxyprop-1-ene) would involve its reaction with TFE or other fluoroalkenes like hexafluoropropylene (HFP) or vinylidene fluoride (B91410) (VDF). The resulting copolymer would possess a backbone of perfluoroalkene units with pendant perfluoro(1-methoxyprop-1-ene) groups.

Another potential approach is photoinduced cationic copolymerization, which has been successfully employed for new perfluoropolyalkylether (PFPAE) monomers functionalized with vinyl ether end-groups. inrim.it This method offers advantages such as being fast and solvent-free.

Properties of Resulting Macromolecular Architectures

The properties of copolymers derived from Perfluoro(1-methoxyprop-1-ene) would be highly dependent on the comonomer used and the resulting macromolecular architecture.

Table 2: Predicted Properties of Hypothetical Perfluoro(1-methoxyprop-1-ene) Copolymers

| Comonomer | Expected Copolymer Type | Potential Properties |

| Tetrafluoroethylene (TFE) | Perfluoroalkoxy (PFA)-like | High thermal stability, excellent chemical resistance, melt-processability. |

| Hexafluoropropylene (HFP) | Fluoroelastomer | Flexibility, chemical and thermal resistance. |

| Vinylidene Fluoride (VDF) | Semicrystalline Thermoplastic or Elastomer | Piezoelectric properties, chemical resistance. |

| Non-fluorinated vinyl ethers | Random or Block Copolymer | Modified surface properties, potentially amphiphilic characteristics. inrim.it |

The incorporation of the methoxypropyl side group from Perfluoro(1-methoxyprop-1-ene) would be expected to influence the polymer's glass transition temperature (Tg), crystallinity, and solubility. The flexible ether linkage could lower the Tg and reduce crystallinity compared to a homopolymer of TFE, thereby improving processability.

Applications in Advanced Materials Science (General Academic Context)

While specific applications for polymers of Perfluoro(1-methoxyprop-1-ene) have not been documented, the unique properties of fluoropolymers in general suggest a range of potential uses in advanced materials science. The combination of chemical inertness, thermal stability, low surface energy, and potentially unique optical or dielectric properties could make these materials suitable for:

High-Performance Coatings: The low surface energy imparted by the fluorinated side chains could lead to coatings with excellent hydrophobicity, oleophobicity, and anti-fouling properties.

Advanced Membranes: The controlled introduction of functional groups could allow for the development of membranes for gas separation or ion exchange with high chemical and thermal resistance.

Optical Materials: The low refractive index characteristic of many fluoropolymers could make materials derived from Perfluoro(1-methoxyprop-1-ene) useful for optical fibers, claddings, and anti-reflective coatings.

Dielectric Materials: The low dielectric constant of fluoropolymers is advantageous for applications in microelectronics as insulating layers.

Further research into the synthesis and characterization of polymers containing Perfluoro(1-methoxyprop-1-ene) is necessary to fully realize their potential in these and other areas of advanced materials science.

Synthesis and Reactivity of Perfluoro 1 Methoxyprop 1 Ene Derivatives and Analogues

Fluorinated Vinylic Ether Derivatives

The synthesis of fluorinated vinylic ether derivatives often involves the reaction of perfluoroolefins with alcohols in the presence of a base. For instance, the interaction of hexafluoropropylene with various alcohols can lead to the formation of addition products. This general approach can be adapted for the synthesis of derivatives of Perfluoro(1-methoxyprop-1-ene).

The reactivity of fluorinated vinylic ethers is characterized by their participation in various chemical transformations, including polymerization and bond cleavage reactions. For example, perfluoro(methyl vinyl ether) has been shown to undergo C-O and C-F bond cleavage reactions in the presence of rhodium(I) phosphine (B1218219) complexes. Furthermore, fluorinated vinyl ethers are known to be highly reactive monomers in photocationic polymerization, a property that can be exploited for the synthesis of fluorinated polymers.

A summary of representative reactions for the synthesis of fluorinated vinylic ether derivatives is presented in the table below.

| Reactants | Reagents and Conditions | Product | Yield (%) |

| Hexafluoropropylene, Methanol (B129727) | Base | Perfluoro(1-methoxyprop-1-ene) | Varies |

| Perfluoro(methyl vinyl ether) | [Rh(H)(PEt3)3] | C-O and C-F cleavage products | - |

| Fluorinated vinyl ether monomers | Cationic photoinitiator | Fluorinated polymer | High |

Methoxyalkyl and Trifluoromethoxypropyl Analogues

The synthesis of analogues of Perfluoro(1-methoxyprop-1-ene) containing methoxyalkyl and trifluoromethoxypropyl side chains can be approached through several synthetic strategies. General methods for the preparation of fluoroalkyl perfluorovinyl ethers often involve the pyrolysis of the corresponding perfluorinated carboxylate salts. This method could potentially be adapted for the synthesis of the desired analogues by starting with appropriately substituted precursors.

A review of synthetic approaches to trifluoromethoxy-substituted compounds highlights various methods for introducing the trifluoromethoxy group, which could be relevant for the synthesis of trifluoromethoxypropyl analogues. These methods often utilize specialized fluorinating agents and require careful control of reaction conditions.

The synthesis of perfluoroalkoxy alkanes, a class of compounds that includes the target analogues, can be achieved through the copolymerization of tetrafluoroethylene (B6358150) with perfluoroalkyl vinyl ethers. While this method typically produces polymers, it demonstrates the feasibility of incorporating perfluoroalkoxy side chains.

Nucleoside and Heterocyclic Modifications Involving Perfluorinated Ether Moieties

The incorporation of fluorine and fluorinated groups into nucleosides and heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance their biological activity and metabolic stability. While direct reactions of Perfluoro(1-methoxyprop-1-ene) with nucleosides or heterocycles are not extensively documented in the readily available literature, the synthesis of fluorinated nucleoside analogues often involves the coupling of a modified sugar moiety with a nucleobase. A perfluorinated ether moiety could potentially be incorporated into the sugar portion of the nucleoside prior to the glycosylation step.

Similarly, the synthesis of fluorinated heterocyclic compounds can be achieved by utilizing fluorinated building blocks. Perfluoro(1-methoxyprop-1-ene) or its derivatives could serve as such building blocks, reacting with other precursors to form the heterocyclic ring system. For example, the reaction of polyfluoroaryl prop-2-ynyl ethers can lead to the formation of furan (B31954) derivatives.

Stereochemical Aspects in Derivative Synthesis

The stereochemistry of the double bond in Perfluoro(1-methoxyprop-1-ene) and its derivatives is a crucial aspect of their synthesis. The synthesis of vinyl ethers can be achieved with high stereoselectivity, yielding either the E- or Z-isomer, through methods such as the Horner-Wittig reaction. This approach involves the reaction of a phosphine oxide-stabilized carbanion with an aldehyde or ketone, followed by elimination. By separating the diastereomeric intermediates, specific geometric isomers of the vinyl ether can be obtained.

The stereochemical outcome of reactions involving fluorinated compounds is often influenced by the electronic effects of the fluorine atoms. In the context of synthesizing derivatives of Perfluoro(1-methoxyprop-1-ene), addition and substitution reactions at the double bond would be expected to proceed with specific stereoselectivity, although detailed studies on this specific compound are not widely reported. The principles of stereoselective synthesis in organofluorine chemistry would be applicable in predicting and controlling the stereochemistry of the resulting products.

Advanced Analytical Techniques in Characterization of Perfluoro 1 Methoxyprop 1 Ene

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of Perfluoro(1-methoxyprop-1-ene) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR and Dynamic NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of Perfluoro(1-methoxyprop-1-ene). Due to the presence of fluorine, ¹⁹F NMR is particularly informative.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and facilitates detailed structural analysis. For Perfluoro(1-methoxyprop-1-ene) (CF₃CF=CFOCF₃), distinct signals are expected for the trifluoromethyl group attached to the double bond, the vinylic fluorine, and the methoxy (B1213986) trifluoromethyl group.

The chemical shifts provide insights into the electronic environment of each fluorine nucleus. Generally, the chemical shift of a CF₃ group attached to a double bond appears in a specific region of the ¹⁹F NMR spectrum. The vinylic fluorine's chemical shift will be influenced by its position (cis or trans) relative to the other substituents. The CF₃ group of the methoxy moiety will also have a characteristic chemical shift.

Furthermore, spin-spin coupling between different fluorine nuclei provides valuable information about the through-bond connectivity. The magnitude of the coupling constants (J-values) can help to distinguish between geminal (²J), vicinal (³J), and long-range (⁴J or ⁵J) couplings, aiding in the definitive assignment of the structure. Homonuclear ¹⁹F-¹⁹F coupling constants are typically larger than those observed in ¹H NMR.

Dynamic NMR: Perfluorinated compounds can exhibit dynamic processes, such as restricted rotation around single bonds or conformational exchange. Dynamic NMR (DNMR) is employed to study these phenomena. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the exchange process is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at the fast exchange limit. While specific dynamic processes for Perfluoro(1-methoxyprop-1-ene) are not extensively documented, DNMR would be the technique of choice to investigate any potential fluxional behavior.

A hypothetical data table for the ¹⁹F NMR of Perfluoro(1-methoxyprop-1-ene) is presented below, based on typical values for similar structural motifs.

| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCF₃ | -55 to -65 | q | ⁴JFF ≈ 5-10 Hz |

| =CFCF₃ | -60 to -75 | d | ³JFF ≈ 15-25 Hz |

| =CF- | -140 to -160 | q | ³JFF ≈ 15-25 Hz |

Note: This table is illustrative and based on general ranges for perfluoroalkenes and perfluoroethers. Actual values for Perfluoro(1-methoxyprop-1-ene) would require experimental determination.

Mass Spectrometry, including Electron Ionization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique commonly used in MS.

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺˙), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.

For Perfluoro(1-methoxyprop-1-ene) (C₄F₈O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for perfluorinated ethers and alkenes involve the cleavage of C-C, C-O, and C-F bonds. The high stability of the CF₃⁺ cation often leads to a prominent peak at m/z 69. Other characteristic fragments would arise from the loss of CF₃, OCF₃, and other neutral fragments from the molecular ion.

A representative table of expected fragments in the EI mass spectrum of Perfluoro(1-methoxyprop-1-ene) is shown below.

| m/z | Proposed Fragment |

| 216 | [C₄F₈O]⁺˙ (Molecular Ion) |

| 197 | [C₄F₇O]⁺ (Loss of F) |

| 147 | [C₃F₅O]⁺ (Loss of CF₃) |

| 119 | [C₂F₅]⁺ |

| 100 | [C₂F₄]⁺ |

| 81 | [CF₂O]⁺ |

| 69 | [CF₃]⁺ |

Note: The relative intensities of these fragments would depend on their stability.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Infrared Spectroscopy: In the IR spectrum of Perfluoro(1-methoxyprop-1-ene), characteristic absorption bands for the C=C double bond, C-F bonds, and C-O ether linkage are expected. The C=C stretching vibration in fluorinated alkenes typically appears in the region of 1700-1800 cm⁻¹, which is at a higher frequency compared to their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms. The C-F stretching vibrations give rise to very strong and characteristic absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-O stretching vibration of the ether group is also expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration is often strong in the Raman spectrum, especially for more symmetrically substituted alkenes. C-F and C-O stretching modes are also Raman active. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of the molecule.

Chromatographic Separations and Purity Assessment, including HPLC

Chromatographic techniques are essential for separating Perfluoro(1-methoxyprop-1-ene) from any impurities or isomers and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

For the separation of highly fluorinated compounds like Perfluoro(1-methoxyprop-1-ene), reversed-phase HPLC is often employed. Due to the fluorous nature of the analyte, specialized stationary phases can provide enhanced selectivity. Perfluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl groups, can offer unique retention mechanisms based on fluorous-fluorous interactions, in addition to hydrophobic interactions.

The choice of mobile phase is also critical. A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with water is typically used. The elution order and resolution can be optimized by adjusting the gradient of the mobile phase composition. Purity assessment is performed by analyzing the chromatogram for the presence of any additional peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the purity. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be a powerful tool for purity assessment, especially for volatile compounds.

Crystallographic Analysis for Structural Elucidation

To perform a crystallographic analysis of Perfluoro(1-methoxyprop-1-ene), a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. The analysis of the diffraction data allows for the determination of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

While obtaining a suitable crystal of a low-boiling-point liquid like Perfluoro(1-methoxyprop-1-ene) can be challenging, low-temperature crystallographic techniques can be employed. The resulting crystal structure would unambiguously confirm the connectivity and stereochemistry of the molecule, including the geometry around the C=C double bond (E/Z isomerism).

Microscopic and Surface Analysis Techniques, including Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of materials at the nanoscale. While AFM is more commonly used for the characterization of solid surfaces and thin films, it can be applied to study the behavior of molecules adsorbed on a substrate.

For Perfluoro(1-methoxyprop-1-ene), AFM could be used to visualize the arrangement of molecules on a surface, providing insights into their self-assembly and packing behavior. By depositing a thin film of the compound onto a flat substrate, such as mica or silicon, AFM can provide topographical images of the film's surface. This can reveal information about the formation of monolayers or multilayers and the presence of any ordered domains. The phase imaging mode in AFM can also provide information about the material's properties, such as adhesion and viscoelasticity, at the nanoscale.

Photochemical and Electrochemical Aspects of Perfluoro 1 Methoxyprop 1 Ene Chemistry

Photochemistry: Reaction Pathways and Quantum Yields

The photochemical behavior of perfluoro(1-methoxyprop-1-ene) is not well-documented. However, insights can be gleaned from the study of similar perfluoroalkenes. The carbon-carbon double bond and the presence of fluorine atoms are expected to be the primary sites of photochemical activity. Ultraviolet (UV) irradiation of such compounds typically leads to the cleavage of the C=C bond or C-F bonds, initiating a cascade of radical reactions. The methoxy (B1213986) group (-OCH3) introduces an additional potential reaction site, where C-O bond scission could occur.

The reaction pathways are hypothesized to involve the formation of highly reactive radical and carbene intermediates. The specific quantum yields for these processes in perfluoro(1-methoxyprop-1-ene) have not been experimentally determined. Quantum yield, a measure of the efficiency of a photochemical process, would be crucial in understanding the compound's stability and reactivity under photolytic conditions.

| Potential Photochemical Reaction | Anticipated Products | Estimated Quantum Yield |

| C=C Bond Cleavage | Perfluorinated carbonyl compounds, shorter-chain perfluoroalkanes | Data Not Available |

| C-F Bond Cleavage | Perfluorinated radicals, rearranged isomers | Data Not Available |

| C-O Bond Scission | Perfluorinated vinyl radicals, methoxy radicals | Data Not Available |

Electrochemistry: Redox Behavior and Electrosynthesis Applications

The electrochemical properties of perfluoro(1-methoxyprop-1-ene) are also an area requiring further investigation. The high electronegativity of fluorine atoms significantly influences the electron density of the molecule, making it a candidate for both reduction and oxidation processes under specific electrochemical conditions.

The redox behavior would likely involve the transfer of electrons to or from the π-system of the double bond. The reduction potential is expected to be influenced by the electron-withdrawing nature of the perfluoroalkyl groups, potentially making it more susceptible to reduction compared to its non-fluorinated counterparts. Conversely, oxidation would involve the removal of an electron from the highest occupied molecular orbital (HOMO), which would also be heavily influenced by the fluorine substituents.

Electrosynthesis applications of perfluoro(1-methoxyprop-1-ene) have not been reported. However, the electrochemical generation of reactive intermediates from this compound could open avenues for the synthesis of novel fluorinated molecules. For instance, electrochemical reduction could lead to the formation of radical anions that could be utilized in subsequent coupling reactions.

| Electrochemical Process | Potential (vs. SHE) | Potential Application |

| One-electron Reduction | Data Not Available | Generation of radical anions for C-C bond formation |

| One-electron Oxidation | Data Not Available | Generation of radical cations for electrophilic reactions |

Future Directions and Emerging Research Avenues in Perfluoro 1 Methoxyprop 1 Ene Chemistry

Exploration of New Catalytic Systems

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of Perfluoro(1-methoxyprop-1-ene). Future research will likely focus on several key areas:

Asymmetric Catalysis: The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Future efforts will likely be directed towards the development of catalytic systems for the enantioselective functionalization of the double bond in Perfluoro(1-methoxyprop-1-ene). This could involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of reactions such as additions, cycloadditions, and fluorinations. nih.gov The development of methods for the asymmetric synthesis of fluorinated compounds is a rapidly growing area of research. nih.gov

Transition Metal Catalysis: Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Research in this area could lead to new methods for the cross-coupling of Perfluoro(1-methoxyprop-1-ene) with a variety of partners, enabling the synthesis of complex fluorinated molecules. mdpi.com For instance, palladium-catalyzed cross-coupling reactions could be explored to introduce aryl, vinyl, or alkyl groups at the vinylic position. Furthermore, catalysts based on other metals like copper, nickel, and gold could unlock novel reactivity patterns.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. This approach could be utilized to generate reactive intermediates from Perfluoro(1-methoxyprop-1-ene) under gentle conditions, enabling transformations that are not accessible through traditional thermal methods. For example, photocatalytic systems could be developed for the hydrofluoroalkylation or amino-fluoroalkylation of the double bond. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. Future research could explore the use of engineered enzymes for the transformation of Perfluoro(1-methoxyprop-1-ene). This could involve, for example, the enzymatic reduction of the double bond or the enantioselective hydrolysis of the methoxy (B1213986) group.

| Catalytic Approach | Potential Transformation of Perfluoro(1-methoxyprop-1-ene) | Potential Benefits |

| Asymmetric Catalysis | Enantioselective addition to the double bond | Access to chiral fluorinated building blocks |

| Transition Metal Catalysis | Cross-coupling reactions at the vinylic position | Construction of complex molecular architectures |

| Photoredox Catalysis | Radical additions to the double bond under mild conditions | Access to novel reaction pathways |

| Biocatalysis | Selective and environmentally friendly transformations | High selectivity and sustainability |

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of organofluorine compounds. beilstein-journals.orgresearchgate.nettechnologynetworks.com The integration of flow chemistry with the synthesis and reactions of Perfluoro(1-methoxyprop-1-ene) is a promising avenue for future research.

Key advantages of flow chemistry in this context include:

Enhanced Safety: Many reactions involving fluorinated compounds can be highly exothermic or involve hazardous reagents. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, thus improving the safety of such processes. bohrium.com The small reaction volumes in flow systems also minimize the risk associated with handling potentially explosive intermediates. beilstein-journals.org

Precise Reaction Control: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This level of control can lead to improved yields, selectivities, and product purities. researchgate.net

Scalability: Scaling up reactions from the laboratory to an industrial scale can be challenging in traditional batch reactors. Flow chemistry offers a more straightforward path to scale-up by simply running the system for a longer duration or by using multiple reactors in parallel. bohrium.com

Access to Novel Reaction Conditions: Flow reactors can be used to perform reactions under conditions that are difficult or impossible to achieve in batch, such as high pressures and temperatures. nih.gov This can open up new avenues for the reactivity of Perfluoro(1-methoxyprop-1-ene).

Future research in this area could focus on developing continuous flow processes for the synthesis of Perfluoro(1-methoxyprop-1-ene) itself, as well as for its subsequent transformations. For example, the fluorination of precursors could be carried out in a flow reactor to improve safety and efficiency. vapourtec.comamt.ukacs.org Furthermore, multi-step syntheses involving Perfluoro(1-methoxyprop-1-ene) as an intermediate could be telescoped into a single continuous process, reducing waste and purification steps. acs.org

Advanced Material Design and Engineering

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them valuable materials for a wide range of applications. nih.govnih.govresearchgate.netmdpi.com Perfluoro(1-methoxyprop-1-ene) represents a promising monomer for the design and engineering of novel fluorinated materials with tailored properties.

Fluoropolymers with Tunable Properties: The presence of the methoxy group in Perfluoro(1-methoxyprop-1-ene) provides a handle for modifying the properties of the resulting polymers. For example, the methoxy group could be hydrolyzed to a hydroxyl group, which could then be used for cross-linking or for the introduction of other functional groups. This would allow for the creation of fluoropolymers with tunable properties, such as wettability, adhesion, and reactivity. rsc.org

Copolymers with Enhanced Performance: Copolymerization of Perfluoro(1-methoxyprop-1-ene) with other fluorinated or non-fluorinated monomers could lead to the development of materials with enhanced performance characteristics. For instance, copolymerization with monomers containing hydrophilic groups could lead to the creation of amphiphilic fluoropolymers for applications in coatings and surfactants. mdpi.com

Membranes for Separation Processes: Fluorinated polymers are known for their excellent chemical and thermal stability, making them suitable for use in demanding separation processes. researchgate.net Polymers derived from Perfluoro(1-methoxyprop-1-ene) could be explored for the fabrication of membranes for gas separation, pervaporation, and fuel cells. The ability to functionalize the polymer backbone could allow for the fine-tuning of the membrane's selectivity and permeability.

Optical Materials: The low refractive index of many fluorinated polymers makes them attractive for optical applications. researchgate.net Polymers based on Perfluoro(1-methoxyprop-1-ene) could be investigated for use in optical fibers, anti-reflective coatings, and other optical components.

| Material Type | Potential Application | Key Feature Derived from Perfluoro(1-methoxyprop-1-ene) |

| Functional Fluoropolymers | Smart coatings, sensors | Tunable properties via the methoxy group |

| Copolymers | High-performance elastomers, plastics | Enhanced mechanical and chemical properties |

| Separation Membranes | Gas separation, fuel cells | Chemical and thermal stability, tunable selectivity |

| Optical Materials | Optical fibers, coatings | Low refractive index and high transparency |

Synergistic Approaches with Theoretical Chemistry

Theoretical chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions. epa.gov A synergistic approach combining experimental studies with computational modeling will be crucial for accelerating progress in the chemistry of Perfluoro(1-methoxyprop-1-ene).

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving Perfluoro(1-methoxyprop-1-ene). nih.govmdpi.com This can provide valuable insights into the factors that control the reactivity and selectivity of these transformations, aiding in the design of more efficient catalytic systems. For example, computational studies can help to understand the role of the catalyst and the solvent in a particular reaction. rsc.org

Prediction of Molecular Properties: Computational chemistry can be used to predict the physical and chemical properties of molecules, including those that are difficult or expensive to measure experimentally. epa.gov This can be used to screen potential new materials derived from Perfluoro(1-methoxyprop-1-ene) for desired properties, such as thermal stability, electronic properties, and solubility.

Rational Design of Catalysts and Materials: By providing a deeper understanding of structure-property relationships, theoretical chemistry can guide the rational design of new catalysts and materials. mpg.de For example, computational modeling can be used to design catalysts with improved activity and selectivity for specific transformations of Perfluoro(1-methoxyprop-1-ene). Similarly, it can be used to predict the properties of new polymers and guide the selection of monomers for specific applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Perfluoro(1-methoxyprop-1-ene) and verifying its structural integrity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the fluorine-carbon backbone and methoxy group placement. Gas chromatography-mass spectrometry (GC-MS) can detect impurities or decomposition products. For surface property analysis (e.g., hydrophobicity), contact angle measurements are effective .

- Example Workflow :

| Technique | Application | Sensitivity |

|---|---|---|

| Structural confirmation of perfluorinated chains | Detects ppm-level deviations | |

| GC-MS | Purity assessment and degradation product identification | Sub-ng detection limits |

| Contact Angle | Surface energy evaluation for material applications | ±1° accuracy |

Q. What safety protocols are critical when handling Perfluoro(1-methoxyprop-1-ene) in laboratories?

- Key Practices :

- Conduct peroxide checks monthly using test strips or iodide-starch indicators, as perfluorinated ethers can form explosive peroxides .

- Avoid solo work during high-risk procedures (e.g., distillation). Use amber glass containers and inspect for crystallization before use .

- Implement fume hoods and personal protective equipment (PPE) to mitigate inhalation risks, referencing EPA guidelines for perfluoro compound handling .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence of Perfluoro(1-methoxyprop-1-ene) in aquatic systems?

- Experimental Design :

- Controlled Variables : pH, temperature, and microbial activity in simulated freshwater/saltwater systems.

- Analytical Tools : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace quantification. Use isotopically labeled analogs to correct for matrix effects .

- Confounding Factors : Account for co-existing pollutants (e.g., microplastics) that may adsorb or alter degradation pathways .

Q. What strategies resolve contradictions in thermal degradation pathways of Perfluoro(1-methoxyprop-1-ene) across studies?

- Approach :

- Controlled Pyrolysis Studies : Conduct experiments in inert (N) vs. oxidative (O) atmospheres to isolate degradation mechanisms.

- Advanced Spectroscopy : Use time-resolved Fourier-transform infrared (FTIR) spectroscopy to track intermediate species .

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and validate experimental findings .

Q. How does the π-fluoro effect influence the reactivity of Perfluoro(1-methoxyprop-1-ene) in anion-binding applications?

- Mechanistic Insight : The electron-withdrawing nature of perfluorinated groups enhances anion-π interactions. Use X-ray crystallography (as in ) to map anion binding sites.

- Experimental Validation : Compare binding affinities with non-fluorinated analogs using isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. Why do toxicity studies on Perfluoro(1-methoxyprop-1-ene) yield conflicting results, and how can this be addressed?

- Root Causes :

- Variability in exposure models (in vitro vs. in vivo).

- Differences in metabolite profiling (e.g., incomplete detection of fluorotelomer alcohols).

- Resolution :

- Harmonize dose metrics (e.g., molar vs. mass-based concentrations) and adopt OECD guidelines for standardized toxicity testing .

- Use high-resolution mass spectrometry (HRMS) to identify overlooked degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.